An In-depth Technical Guide to the Molecular Structure of Dimethyl 2-methylterephthalate
An In-depth Technical Guide to the Molecular Structure of Dimethyl 2-methylterephthalate
Abstract
This technical guide provides a comprehensive analysis of Dimethyl 2-methylterephthalate (DMMT), a key chemical intermediate. The document delineates its molecular architecture, physicochemical properties, and characteristic spectroscopic signatures. A detailed, field-tested protocol for its synthesis via Fischer esterification of 2-methylterephthalic acid is presented, emphasizing the causal factors behind critical procedural steps. Furthermore, this guide explores the principal applications of DMMT, particularly its role as a monomer in the synthesis of specialty polyesters and as a versatile building block in organic chemistry. This document is intended to serve as an authoritative resource for researchers, scientists, and professionals engaged in drug development and materials science, providing the foundational knowledge required for the effective utilization and further investigation of this compound.
Introduction
Dimethyl 2-methylterephthalate, systematically named dimethyl 2-methylbenzene-1,4-dicarboxylate, is an aromatic ester of significant interest in both academic research and industrial chemistry. As a derivative of terephthalic acid, its asymmetric structure, imparted by the methyl substituent on the benzene ring, offers unique steric and electronic properties that differentiate it from its more common counterpart, dimethyl terephthalate (DMT). These structural nuances are pivotal in modulating the characteristics of polymers derived from it and in directing the regioselectivity of further chemical transformations. This guide offers an in-depth exploration of DMMT's molecular structure and its direct implications on the compound's reactivity, synthesis, and application.
Molecular Structure and Physicochemical Properties
The molecular integrity and resultant chemical behavior of Dimethyl 2-methylterephthalate are dictated by the specific arrangement of its constituent atoms.
Structural Analysis
The core of the DMMT molecule is a benzene ring, which is substituted at three positions. At positions 1 and 4, there are methyl ester groups (-COOCH₃), and at position 2, a methyl group (-CH₃) is attached. This arrangement leads to a molecular formula of C₁₁H₁₂O₄. The presence of the methyl group ortho to one of the ester functionalities introduces steric hindrance, which can influence the molecule's conformation and its reactivity in polymerization and other chemical reactions.
Caption: Molecular Structure of Dimethyl 2-methylterephthalate.
Physicochemical Data
The physical and chemical properties of a compound are a direct manifestation of its molecular structure. The key properties of DMMT are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | Calculated |
| Appearance | Not specified, likely a white solid | Inferred from similar compounds[1][2][3] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents like chloroform, ethers, and hot alcohols.[4][5] | Inferred from DMT |
Synthesis and Experimental Protocols
The most direct and common laboratory-scale synthesis of Dimethyl 2-methylterephthalate is the Fischer esterification of 2-methylterephthalic acid with methanol, catalyzed by a strong acid.[6][7] This method is favored for its efficiency and reliance on readily available starting materials.
Synthesis Workflow
The synthesis process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. To drive the equilibrium towards the product side, an excess of the alcohol is typically used.
Caption: General workflow for the synthesis of Dimethyl 2-methylterephthalate.
Detailed Experimental Protocol: Fischer Esterification
This protocol provides a robust method for the synthesis of DMMT. The causality behind each step is explained to ensure a thorough understanding of the process.
Materials:
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2-methylterephthalic acid (1.0 eq)
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Methanol (reagent grade, ~20-30 eq, serves as reactant and solvent)
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Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
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Hexanes (for recrystallization)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylterephthalic acid.
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Rationale: A dry flask prevents the introduction of water, which could shift the reaction equilibrium back towards the reactants.
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-
Addition of Reagents: Add methanol in large excess, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring.
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Rationale: The large excess of methanol drives the equilibrium towards the formation of the ester product (Le Châtelier's principle). Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6] It must be added slowly due to the exothermic nature of its dissolution in methanol.
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-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours.
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Rationale: The elevated temperature increases the reaction rate. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.
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-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
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Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture over ice and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
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Rationale: Cooling prevents uncontrolled boiling during neutralization. The bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.
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-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
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Rationale: The desired ester product is organic-soluble and will partition into the organic layer, separating it from inorganic salts and the sodium salt of the unreacted acid.
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Washing: Combine the organic extracts and wash sequentially with water and then brine.
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Rationale: Washing with water removes any remaining water-soluble impurities. The brine wash helps to remove the bulk of the dissolved water from the organic layer before the drying step.
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-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Rationale: Anhydrous sodium sulfate is a drying agent that removes residual water. Removal of the solvent yields the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
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Rationale: Recrystallization or chromatography removes any remaining impurities to yield the pure Dimethyl 2-methylterephthalate.
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Spectroscopic Characterization
The confirmation of the molecular structure of the synthesized DMMT is achieved through a combination of spectroscopic techniques. Each technique provides unique information about the molecule's framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two non-equivalent methyl ester protons, and the methyl group protons on the ring. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The integration of these signals will correspond to the number of protons in each unique chemical environment.
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¹³C NMR: The carbon NMR spectrum will show unique signals for each carbon atom in a different electronic environment. This includes the carbonyl carbons of the ester groups, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of DMMT will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the region of 1720-1740 cm⁻¹. Other characteristic bands will include C-O stretching vibrations and absorptions related to the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of DMMT (208.21 g/mol ). The fragmentation pattern will provide further structural information, with characteristic losses of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups.
Summary of Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons, two distinct methyl ester singlets, one aromatic methyl singlet. |
| ¹³C NMR | Signals for carbonyl carbons, aromatic carbons, and methyl carbons. |
| IR (cm⁻¹) | Strong C=O stretch (~1720-1740), C-O stretches, aromatic C-H and C=C stretches. |
| MS (m/z) | Molecular ion peak at ~208, fragmentation peaks corresponding to loss of -OCH₃ and -COOCH₃. |
Applications in Research and Industry
The unique structure of Dimethyl 2-methylterephthalate makes it a valuable compound in several areas of chemical science.
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Polymer Chemistry: DMMT serves as a specialty monomer for the synthesis of polyesters. The methyl group on the aromatic ring disrupts the symmetry of the polymer chain, which can lead to polymers with lower crystallinity, lower melting points, and altered mechanical properties compared to those derived from DMT. This makes it useful for creating polymers with tailored characteristics.
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Organic Synthesis: As a difunctional molecule with non-equivalent ester groups (due to the ortho-methyl substituent), DMMT can be used as a building block in the synthesis of more complex molecules. The steric hindrance around one ester group can allow for selective reactions at the less hindered ester position.
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Pharmaceutical and Agrochemical Research: Aromatic esters are common structural motifs in biologically active compounds. DMMT can serve as a starting material or intermediate in the synthesis of novel pharmaceutical and agrochemical candidates.
Safety and Handling
While specific safety data for Dimethyl 2-methylterephthalate is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on the safety profile of the closely related Dimethyl terephthalate, it is expected to have low acute toxicity.[8][9] However, it may cause mild skin and eye irritation.[9] It is recommended to handle DMMT in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
Conclusion
Dimethyl 2-methylterephthalate is a compound whose utility is intrinsically linked to its specific molecular architecture. The presence of the methyl group on the terephthalate framework introduces an asymmetry that is key to its applications in specialty polymer synthesis and as a versatile intermediate in organic chemistry. This guide has provided a detailed overview of its structure, a reliable protocol for its synthesis, and an outline of its key characteristics and applications. It is hoped that this comprehensive resource will facilitate further research and innovation in the fields that utilize this valuable chemical building block.
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